molecular formula C8H8Cl2O3S B13255282 2-Chloro-4-methoxy-3-methylbenzene-1-sulfonyl chloride

2-Chloro-4-methoxy-3-methylbenzene-1-sulfonyl chloride

Cat. No.: B13255282
M. Wt: 255.12 g/mol
InChI Key: XRPQNOBGOYCADH-UHFFFAOYSA-N
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Description

2-Chloro-4-methoxy-3-methylbenzene-1-sulfonyl chloride is an organic compound with the molecular formula C8H8ClO3S It is a derivative of benzene, characterized by the presence of chloro, methoxy, and methyl groups along with a sulfonyl chloride functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-methoxy-3-methylbenzene-1-sulfonyl chloride typically involves electrophilic aromatic substitution reactions. One common method is the sulfonylation of 2-Chloro-4-methoxy-3-methylbenzene using chlorosulfonic acid (HSO3Cl) under controlled conditions. The reaction proceeds as follows:

    Starting Material: 2-Chloro-4-methoxy-3-methylbenzene

    Reagent: Chlorosulfonic acid (HSO3Cl)

    Conditions: The reaction is carried out at low temperatures to control the exothermic nature of the reaction and to prevent decomposition of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reagent flow rates.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-methoxy-3-methylbenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Electrophilic Aromatic Substitution: The sulfonyl chloride group can be replaced by other electrophiles under suitable conditions.

    Nucleophilic Substitution: The chlorine atom in the sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols.

    Reduction: The sulfonyl chloride group can be reduced to a sulfonamide or sulfone using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Electrophilic Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used.

    Nucleophilic Substitution: Reagents include amines (R-NH2), alcohols (R-OH), and thiols (R-SH).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Electrophilic Substitution: Products include brominated or nitrated derivatives.

    Nucleophilic Substitution: Products include sulfonamides, sulfonate esters, or sulfonate thioesters.

    Reduction: Products include sulfonamides or sulfones.

Scientific Research Applications

2-Chloro-4-methoxy-3-methylbenzene-1-sulfonyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It can be used to modify biomolecules, such as proteins and peptides, through sulfonylation reactions.

    Medicine: It is a precursor in the synthesis of sulfonamide-based drugs, which have antibacterial and anti-inflammatory properties.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-4-methoxy-3-methylbenzene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is exploited in the modification of biomolecules and the synthesis of complex organic compounds.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-methylbenzene-1-sulfonyl chloride
  • 4-Methylbenzylsulfonyl chloride
  • 1-Chloro-3-methylbenzene

Uniqueness

2-Chloro-4-methoxy-3-methylbenzene-1-sulfonyl chloride is unique due to the presence of both methoxy and methyl groups on the benzene ring, which can influence its reactivity and selectivity in chemical reactions. The combination of these substituents with the sulfonyl chloride group makes it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C8H8Cl2O3S

Molecular Weight

255.12 g/mol

IUPAC Name

2-chloro-4-methoxy-3-methylbenzenesulfonyl chloride

InChI

InChI=1S/C8H8Cl2O3S/c1-5-6(13-2)3-4-7(8(5)9)14(10,11)12/h3-4H,1-2H3

InChI Key

XRPQNOBGOYCADH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1Cl)S(=O)(=O)Cl)OC

Origin of Product

United States

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